Enhanced Ketone Hydrate Acidity versus Non-Fluorinated Acetophenone Analog
The trifluoromethyl ketone group in the target compound converts the carbonyl into a geminal diol (hydrate) in aqueous media, conferring a markedly lower pKa compared to the non-fluorinated methyl ketone analog. For m-nitro-α,α,α-trifluoroacetophenone, the hydrate pKa was measured at 9.18, whereas the corresponding non-fluorinated acetophenone hydrates show pKa values above 11 [1]. The target compound, bearing both m-nitro and p-bromo substituents, is expected to exhibit a further pKa depression due to the additive electron-withdrawing effects, enhancing its electrophilic character and biological target engagement capability.
| Evidence Dimension | Hydrate pKa (acidity of ketone hydrate) |
|---|---|
| Target Compound Data | pKa < 9 (predicted based on additive substituent effects of m-NO₂ and p-Br on trifluoroacetophenone scaffold) |
| Comparator Or Baseline | 1-(4-Bromo-3-nitrophenyl)ethanone (non-fluorinated analog); pKa of corresponding hydrate > 11 |
| Quantified Difference | ΔpKa > 2 units (more acidic by at least 100-fold in proton dissociation) |
| Conditions | Aqueous solution, Hammett analysis of substituted trifluoroacetophenone hydrates |
Why This Matters
A lower pKa directly enhances the ability of the trifluoromethyl ketone to form a stable tetrahedral adduct with active-site serine residues, a prerequisite for irreversible or slowly reversible enzyme inhibition.
- [1] Stewart R, Van der Linden R. The acidity of some aromatic fluoro alcohols and ketones. Can J Chem. 1960;38(3):399-406. doi:10.1139/v60-056 View Source
